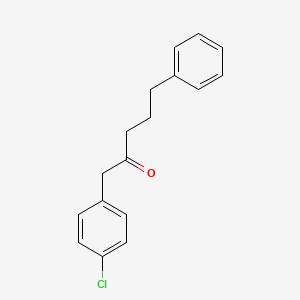

1-(4-Chlorophenyl)-5-phenylpentan-2-one

Description

1-(4-Chlorophenyl)-5-phenylpentan-2-one is a ketone derivative featuring a pentan-2-one backbone substituted with a 4-chlorophenyl group at position 1 and a phenyl group at position 4.

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-phenylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c18-16-11-9-15(10-12-16)13-17(19)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFZDRLDILIFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential pharmacological properties. Research indicates that derivatives of 1-(4-Chlorophenyl)-5-phenylpentan-2-one exhibit significant activity against various biological targets:

- Antimicrobial Activity : Some studies have shown that similar compounds possess antibacterial and antifungal properties. For instance, related ketones have been evaluated for their effectiveness against pathogens like Staphylococcus aureus and Candida albicans, indicating a potential role in developing new antimicrobial agents .

- Anti-inflammatory Effects : Compounds with similar structures have been assessed for anti-inflammatory activities using models such as the carrageenan-induced paw edema method in rats. These studies suggest that modifications to the molecular structure can enhance anti-inflammatory potency .

Neuropharmacology

This compound has been investigated for its effects on the central nervous system. Specifically, it has been linked to stimulant properties akin to those of synthetic cathinones. Research highlights include:

- Stimulant Effects : The compound has been associated with increased locomotor activity in animal models, suggesting it may influence dopamine neurotransmission pathways . This property raises concerns regarding its potential for abuse and dependence.

Case Studies

Several case studies illustrate the implications of this compound in both therapeutic contexts and substance abuse:

- Case Study on Antimicrobial Efficacy : A study evaluated a series of substituted ketones similar to this compound against common bacterial strains. Results indicated that certain analogs exhibited MIC values comparable to established antibiotics, suggesting their potential as alternative treatments .

- Research on Stimulant Properties : Investigations into synthetic cathinones revealed that compounds structurally related to this compound could induce significant behavioral changes in test subjects, leading to increased interest in their pharmacodynamics and safety profiles .

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Stimulant Properties |

|---|---|---|---|

| This compound | Moderate | Significant | Yes |

| Related Ketone A | High | Moderate | No |

| Related Ketone B | Low | High | Yes |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

1-(4-Chlorophenyl)pentan-1-one (CAS: 25017-08-7)

- Structure : Ketone at position 1, lacking the phenyl group at position 5.

- Key Differences : The absence of the terminal phenyl group reduces steric bulk and alters electronic distribution.

- Impact : Lower similarity index (0.78) compared to the target compound, suggesting reduced aromatic interactions in applications like medicinal chemistry .

1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one

- Structure : Ketone at position 3, with 4,4-dimethyl branching.

- Applications: Widely used as a pesticide intermediate, highlighting how minor structural changes (e.g., methyl groups) enhance stability in industrial settings .

Halogen and Aromatic Group Modifications

5-Chloro-1-(4-phenoxyphenyl)pentan-1-one

- Structure: Phenoxy substituent instead of phenyl at position 5.

- Key Differences: The phenoxy group introduces oxygen-based polarity, improving solubility in polar solvents.

- Biological Relevance : Higher similarity index (0.80) to phenylacetone but distinct in agrochemical applications due to enhanced binding to biological targets .

1-(4-Chloro-5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)ethan-1-one

- Structure : Thiophene ring with trifluoromethyl and chlorine substituents.

- Key Differences : The thiophene moiety enhances π-conjugation, while the trifluoromethyl group increases electronegativity.

Functional Group Additions and Their Effects

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

- Structure : Hydroxyl and fluorine substituents on the aromatic ring.

- Key Differences : Hydroxyl group improves water solubility but may reduce membrane permeability. Fluorine enhances binding affinity via halogen bonding.

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine

- Structure : Cyclopentylamine core with chloro-trifluoromethylphenyl group.

- Key Differences : The amine group introduces basicity, enabling salt formation for improved pharmacokinetics.

- Applications : Explored in neurological drug development, illustrating how core structure modifications (e.g., cyclization) target specific diseases .

Data Tables: Structural and Functional Comparisons

Table 2. Impact of Halogenation on Bioactivity

| Compound Name | Halogen Pattern | Biological Activity |

|---|---|---|

| 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-... | Cl, F, OH | Antimicrobial |

| 1-(4-Chlorophenyl)-5-phenylpentan-2-one | Cl, Ph | Understudied (theoretical) |

| 1-(3-Bromo-5-chloro-2-fluoro-6-hydroxy... | Br, Cl, F, OH | Broad-spectrum pharmacological |

Biological Activity

1-(4-Chlorophenyl)-5-phenylpentan-2-one, a compound with significant potential in pharmacological applications, has been the subject of various studies investigating its biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H17ClO

- Molecular Weight : 268.77 g/mol

- CAS Number : 4161593

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

1. Enzyme Inhibition

This compound has shown potential as an inhibitor for several enzymes, particularly those involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, which are crucial for neurotransmission and urea metabolism, respectively.

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis.

Case Studies and Experimental Data

Several studies have been conducted to assess the biological activity of this compound:

-

Antimicrobial Screening

- Bacterial Strains Tested :

- Salmonella typhi

- Bacillus subtilis

- Results : Moderate to strong inhibition was observed, particularly against Salmonella typhi, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial potential.

- Bacterial Strains Tested :

-

Enzyme Inhibition Studies

- Acetylcholinesterase (AChE) Inhibition :

- The compound was tested for AChE inhibition, showing promising results with IC50 values comparable to standard inhibitors.

- Urease Inhibition :

- Strong inhibitory activity was noted, suggesting potential applications in treating conditions related to urease-producing bacteria.

- Acetylcholinesterase (AChE) Inhibition :

Table: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | Observed Effect | IC50 Value (µM) |

|---|---|---|---|

| Antimicrobial | Salmonella typhi | Moderate inhibition | Not specified |

| Antimicrobial | Bacillus subtilis | Strong inhibition | Not specified |

| Enzyme Inhibition | Acetylcholinesterase | Significant inhibition | Comparable to standard |

| Enzyme Inhibition | Urease | Strong inhibition | Not specified |

Biochemical Pathways

The interactions of this compound within biochemical pathways suggest that it can modulate various cellular processes:

- Cell Signaling Modulation : The compound has been shown to influence key signaling pathways by inhibiting specific kinases and phosphatases.

- Gene Expression Alteration : By affecting transcription factors, it can lead to changes in gene expression patterns associated with cell growth and apoptosis.

Preparation Methods

General Synthetic Approach

The preparation of 1-(4-chlorophenyl)-5-phenylpentan-2-one typically involves key organic transformations such as Friedel–Crafts acylation, Horner-Wadsworth-Emmons reactions, and catalytic hydrogenation steps. The synthetic strategies are designed to introduce the 4-chlorophenyl and phenyl groups at the appropriate positions on the pentan-2-one backbone with high selectivity and yield.

Friedel–Crafts Acylation Route

One well-documented method for synthesizing related chlorophenyl ketones involves Friedel–Crafts acylation of aromatic rings with acid chlorides in the presence of Lewis acid catalysts such as aluminum chloride.

Procedure : An ice-cold suspension of aluminum chloride in chloroform is treated with 5-chlorovaleryl chloride and benzene under an inert atmosphere (argon). The mixture is stirred at room temperature for 1.5 hours. The reaction mixture is then quenched with ice-water, and the organic layer is separated, washed, dried, and purified.

Outcome : This method yields 5-chloro-1-phenylpentan-1-one analogs with yields around 91.6%. The product crystallizes well, facilitating purification.

Relevance : Although this exact procedure is for 5-chloro-1-phenylpentan-1-one, the Friedel–Crafts acylation principle can be adapted for this compound by selecting appropriate acyl chlorides and aromatic substrates.

Horner-Wadsworth-Emmons Reaction-Based Synthesis

A more advanced and scalable method involves the Horner-Wadsworth-Emmons (HWE) reaction, a phosphorus ylide-mediated olefination, followed by hydrolysis to yield the ketone.

Raw Materials : α-alkoxy p-chlorobenzyl phosphonate and phenylpentanone derivatives.

-

- Base: Strong inorganic or organic bases such as sodium amide, sodium t-butoxide, or potassium t-butoxide.

- Solvent: Polar solvents like methanol, ethanol, dimethylformamide, or mixtures with non-polar solvents such as toluene or dichloromethane.

- Temperature: Typically 20-25 °C.

- Reaction Time: Around 2 hours with stirring.

Process :

- The phosphonate and ketone undergo HWE reaction in the presence of base to form an alkoxypropylene intermediate.

- This intermediate is then hydrolyzed under acidic conditions to yield the target ketone.

-

- Simplicity and safety of operation.

- Economic feasibility.

- Suitability for large-scale production.

Yield : Chromatographic purification of the crude product typically yields over 90% pure ketone.

Catalytic Hydrogenation for Structural Modifications

For derivatives involving dimethyl substitutions or saturation of double bonds, catalytic hydrogenation is employed.

Catalysts : Raney nickel as the primary catalyst, often combined with cocatalysts such as phenethylsulfone, diethylsulfone, or diphenyl sulfone.

-

- Solvent: Methanol.

- Temperature: 40-100 °C, commonly around 70-90 °C.

- Pressure: Hydrogenation pressure between 0.1 to 2.0 MPa.

- Gas Atmosphere: Sequential purging with nitrogen and hydrogen.

- Reaction Time: Controlled until completion, typically a few hours.

-

- The raw material is mixed with methanol and catalysts in an autoclave.

- The gas atmosphere is replaced with nitrogen and hydrogen.

- The mixture is reacted under specified temperature and pressure.

- After reaction, the mixture is depressurized, filtered, washed, and desolventized.

Comparative Data Table of Preparation Methods

Research Findings and Practical Considerations

The Friedel–Crafts method is classical and effective for aromatic ketones but may require careful control of moisture and reaction temperature due to the sensitivity of AlCl3.

The Horner-Wadsworth-Emmons reaction provides a modern, mild, and versatile route, especially beneficial for large-scale synthesis due to its operational simplicity and economic advantages.

Catalytic hydrogenation is crucial for modifying ketone derivatives, achieving high selectivity and purity with recyclable catalysts, which is industrially favorable.

Choice of solvents and bases significantly influences reaction rates and yields, with polar aprotic solvents and strong bases preferred in the HWE reaction.

Purification typically involves silica gel chromatography or crystallization, depending on the method and product properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.